molecular formula C19H18N4O4 B11273774 N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

Cat. No.: B11273774
M. Wt: 366.4 g/mol
InChI Key: JDJMFOQIEBUNGX-UHFFFAOYSA-N
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Description

N’-[(4-METHOXYPHENYL)METHYL]-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group and a dihydrophthalazinone moiety, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide

InChI

InChI=1S/C19H18N4O4/c1-27-13-8-6-12(7-9-13)10-20-18(25)19(26)21-11-16-14-4-2-3-5-15(14)17(24)23-22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24)

InChI Key

JDJMFOQIEBUNGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-METHOXYPHENYL)METHYL]-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH₄) as a reducing agent . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. Catalysts such as lithium aluminum hydride (LiAlH₄) or iron may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-METHOXYPHENYL)METHYL]-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in ethanol or methanol.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(4-METHOXYPHENYL)METHYL]-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-METHOXYPHENYL)METHYL]-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of EGFR and VEGFR-2 receptors, which are involved in cell proliferation and angiogenesis . The compound binds to these receptors, blocking their signaling pathways and thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-METHOXYPHENYL)METHYL]-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE stands out due to its unique combination of a methoxyphenyl group and a dihydrophthalazinone moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

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